molecular formula C15H8ClNO3S B5055794 (2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

Cat. No.: B5055794
M. Wt: 317.7 g/mol
InChI Key: QCQVYDAWNRXVOS-RIYZIHGNSA-N
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Description

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is unique due to its specific combination of a benzothiophene core and a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQVYDAWNRXVOS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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